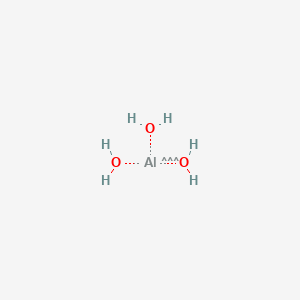
Rhodate(3-), hexachloro-, trisodium, (OC-6-11)-
Overview
Description
It is a red crystalline substance that is hygroscopic and has a melting point of 900°C . This compound is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trisodium hexachlororhodate typically involves the reaction of rhodium trichloride with sodium chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is then evaporated to dryness, and the resulting solid is recrystallized from water to obtain pure trisodium hexachlororhodate .
Industrial Production Methods
In industrial settings, the production of trisodium hexachlororhodate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors, and the final product is purified through multiple recrystallization steps to ensure high quality .
Chemical Reactions Analysis
Types of Reactions
Trisodium hexachlororhodate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions are typically carried out in organic solvents like ethanol or acetonitrile under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Lower oxidation state rhodium compounds.
Substitution: Rhodium complexes with different ligands.
Scientific Research Applications
Trisodium hexachlororhodate is extensively used in scientific research due to its versatility. Some of its applications include:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Material Science: The compound is used in the synthesis of advanced materials, such as rhodium-based nanoparticles.
Chemistry: It is used in the study of coordination chemistry and the synthesis of new rhodium complexes.
Mechanism of Action
The mechanism by which trisodium hexachlororhodate exerts its effects involves the interaction of the rhodium center with various molecular targets. The compound can form coordination complexes with biological molecules, such as proteins and DNA, leading to changes in their structure and function. These interactions can disrupt cellular processes, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Potassium hexachlororhodate: Similar in structure but contains potassium instead of sodium.
Ammonium hexachlororhodate: Contains ammonium ions instead of sodium.
Hexachloroplatinate compounds: Similar coordination environment but with platinum instead of rhodium.
Uniqueness
Trisodium hexachlororhodate is unique due to its specific coordination environment and the presence of sodium ions. This gives it distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes with a variety of ligands makes it particularly valuable in catalysis and material science .
Properties
IUPAC Name |
trisodium;rhodium(3+);hexachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.3Na.Rh/h6*1H;;;;/q;;;;;;3*+1;+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEXHLGYVJSKTN-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6Na3Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933713 | |
| Record name | Rhodium(3+) sodium chloride (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14972-70-4 | |
| Record name | Rhodate(3-), hexachloro-, sodium (1:3), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014972704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodate(3-), hexachloro-, sodium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodium(3+) sodium chloride (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium hexachlororhodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)








